Acrylic acid-d4
Description
Deuterated Compounds in Chemical Research
Deuterated compounds, also known as isotopically labeled compounds, are chemical substances in which one or more hydrogen atoms are substituted with deuterium (B1214612) atoms. businessresearchinsights.com Deuterium is a stable, non-radioactive isotope of hydrogen. pharmaffiliates.com This substitution allows scientists to track molecules through complex reactions or biological systems without significantly altering their chemical behavior. ontosight.aiwikipedia.org The increased mass and distinct nuclear properties of deuterium make these compounds invaluable in a variety of research fields, including chemistry, biochemistry, and pharmaceutical development. businessresearchinsights.comsimsonpharma.com
The applications of deuterium-labeled compounds are extensive. They are crucial for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards in mass spectrometry to enhance analytical accuracy. simsonpharma.comthalesnano.com In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are commonly used to avoid interference from solvent signals, and specific deuterium labeling can help in the determination of complex molecular structures. businessresearchinsights.comthalesnano.com
Significance of Isotopic Labeling in Mechanistic Studies and Advanced Analytical Science
Isotopic labeling is a technique that involves replacing specific atoms in a molecule with their isotopes to trace their path through a chemical reaction or metabolic process. wikipedia.org This method is fundamental to understanding the intricate details of reaction mechanisms. numberanalytics.com By tracking the position of the isotopic labels in the final products, researchers can deduce the sequence of bond-breaking and bond-forming events. wikipedia.org
In mechanistic studies, the "kinetic isotope effect" is a key phenomenon exploited through deuterium labeling. symeres.com The heavier mass of deuterium can lead to a slower reaction rate when a carbon-deuterium bond is broken compared to a carbon-hydrogen bond, providing insights into the rate-determining step of a reaction. symeres.com
In advanced analytical sciences, isotopic labeling significantly enhances the precision of techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com In mass spectrometry, the mass difference between the labeled and unlabeled compound allows for clear differentiation and quantification. wikipedia.orgnih.gov This is particularly useful in metabolomics for tracking metabolic fluxes and in pharmacokinetic studies to determine how drugs are absorbed, distributed, metabolized, and excreted. thalesnano.comnih.gov In NMR spectroscopy, the presence of deuterium, with its different magnetic moment, can simplify complex spectra, aiding in structural elucidation. ontosight.ai
Rationale for Deuteration of Acrylic Acid in Specific Research Areas
The deuteration of acrylic acid to form acrylic acid-d4 is driven by its utility in specific research domains, particularly in polymer science and materials science. ontosight.ailookchem.com Acrylic acid is a fundamental monomer used in the production of a wide array of polymers with applications in coatings, adhesives, and biomedical devices. ontosight.aidcceew.gov.au
The primary reasons for using this compound include:
Mechanistic Studies of Polymerization: Deuterium labeling helps in understanding the intricate mechanisms of polymerization reactions involving acrylic acid. By tracking the deuterium atoms, researchers can gain insights into the propagation and termination steps of the polymerization process. lookchem.com
Characterization of Polymer Structure and Dynamics: In polymer science, NMR spectroscopy is a vital tool for characterizing the structure and dynamics of polymer chains. ontosight.ai The use of deuterated monomers like this compound can simplify the resulting NMR spectra, making it easier to analyze the polymer's microstructure and chain movements. ontosight.ai
Neutron Scattering Studies: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes deuterated polymers, including those made from this compound, highly valuable for neutron scattering experiments. These studies provide unique information about the conformation and dynamics of polymer chains in bulk or in solution.
Internal Standards for Analytical Quantification: this compound can serve as an internal standard for the accurate quantification of acrylic acid in various samples using mass spectrometry-based methods. This is crucial in food science and environmental analysis, where trace levels of acrylic acid may need to be monitored. nih.gov For instance, it can be used in the analysis of acrylic acid in food products or in studies of its atmospheric degradation. dcceew.gov.aunih.gov
A summary of the properties of Acrylic Acid and its deuterated form is presented below.
| Property | Acrylic Acid | This compound |
| Molecular Formula | C₃H₄O₂ chemicalbook.com | C₃D₄O₂ |
| Molecular Weight | 72.06 g/mol guidechem.com | 76.09 g/mol |
| Boiling Point | 141.0 °C dcceew.gov.au | 139 °C (lit.) sigmaaldrich.com |
| Melting Point | 14.0 °C dcceew.gov.au | 13 °C (lit.) sigmaaldrich.com |
| Density | 1.051 g/cm³ scielo.br | 1.108 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | Not specified | n20/D 1.418 (lit.) sigmaaldrich.com |
| CAS Number | 79-10-7 lgcstandards.com | 285138-82-1 sigmaaldrich.com |
A study demonstrated an efficient method for the reductive deuteration of α-substituted acrylic acids using D₂O as a safe and economical deuterium source. acs.org Another research effort focused on the direct deuteration of acrylic and methacrylic acid derivatives catalyzed by platinum on carbon in deuterium oxide, resulting in high deuterium incorporation. lookchem.com These methods highlight the ongoing development of synthetic routes to access deuterated building blocks like this compound for various research applications. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
deuterio 2,3,3-trideuterioprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-JMLDNBOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514652 | |
| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285138-82-1 | |
| Record name | 2-Propenoic-2,3,3-d3 acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285138-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285138-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Acrylic Acid D4
Direct Deuteration Approaches
Direct deuteration methods offer a straightforward route to acrylic acid-d4 by exchanging the hydrogen atoms of acrylic acid or its derivatives with deuterium (B1214612).
Catalytic Deuterium Exchange Methods
Catalytic hydrogen-deuterium (H-D) exchange reactions represent an efficient method for the synthesis of deuterated acrylic acid derivatives. lookchem.com Platinum on carbon (Pt/C) has been shown to be an effective heterogeneous catalyst for the direct deuteration of acrylic acid and its esters using deuterium oxide (D₂O) as the deuterium source. lookchem.comresearchgate.net This method allows for the selective deuteration of the olefinic carbons. lookchem.com
The process typically involves heating the acrylic acid derivative with Pt/C in D₂O, often with a co-solvent like isopropanol (B130326), which can also serve as an in-situ source of hydrogen to activate the catalyst. lookchem.com The reaction selectively targets the α- and β-positions of the acrylate (B77674). For instance, the deuteration of n-dodecyl acrylate using 10% Pt/C in a mixture of isopropanol and D₂O at 120°C for 24 hours resulted in high deuterium incorporation, with 72% at the α-position and over 96% at the β-positions. lookchem.com Similarly, acrylic acid itself can be effectively deuterated under these conditions to yield acrylic acid-d3 with high deuterium content. lookchem.com
Other platinum group metals on carbon, such as palladium, rhodium, iridium, and ruthenium, have shown lower or no catalytic activity for this specific transformation under similar conditions. lookchem.com The efficiency of the Pt/C-catalyzed deuteration is notable as it proceeds without significant hydrogenation of the carbon-carbon double bond. lookchem.com The heterogeneous nature of the catalyst also simplifies purification, as it can be easily removed by filtration. lookchem.com
A simple and direct exchange reaction for the α-hydrogen of activated vinyls, including acrylate esters, can be achieved using deuterium from alcohols (like CH₃OD) or D₂O, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) at room temperature. dtic.mil This method has proven to be general, efficient, and cost-effective for obtaining α-deuterated compounds. dtic.mil
| Catalyst | Deuterium Source | Substrate | Deuterium Incorporation | Reference |
| 10% Pt/C | D₂O / i-PrOH | n-dodecyl acrylate | α-position: 72%, β-positions: 96-97% | lookchem.com |
| 10% Pt/C | D₂O / i-PrOH | Acrylic acid | High D content | lookchem.com |
| DABCO | CH₃OD or D₂O | Acrylate esters | α-position specific | dtic.mil |
Deuterated Reagents in Synthetic Pathways
The use of deuterated reagents in established synthetic reactions is a common strategy to introduce deuterium atoms into the target molecule. acs.org A key example is the Wittig reaction, where a phosphonium (B103445) salt is reacted with a deuterated aldehyde. acs.org
Specifically, to synthesize 2H₃-labeled acrylates, a triphenylphosphonium salt of a bromoacetate (B1195939) can be reacted with deuterated formaldehyde (B43269) (as a 20% solution in D₂O) in the presence of a base like potassium carbonate at room temperature. acs.org This approach has been successful in producing various deuterated acrylate monomers with good yields and high levels of deuteration. acs.org The deuterium incorporation is typically better than 95%, with the β-deuterium atoms originating from the deuterated formaldehyde and the α-deuterium atom resulting from a rapid exchange between the α-hydrogen of the phosphonium salt and D₂O prior to the Wittig reaction. acs.org
Multi-step Synthetic Routes Involving Deuterated Precursors
Multi-step syntheses provide greater control over the position and extent of deuteration by building the this compound molecule from smaller, pre-deuterated building blocks.
Preparation from Deuterated Hydrocarbons
While not a direct route for this compound, the synthesis of perdeuterated acrolein, a precursor, has been accomplished for mechanistic studies of its oxidation to acrylic acid. researchgate.net This highlights the strategy of using deuterated hydrocarbon feedstocks.
A more direct and convenient multi-step synthesis starts from propiolic acid. google.com This method involves the conversion of propiolic acid to sodium acrylate-d₃ (D₂C=CD-CO₂Na), which is a stable and versatile precursor. google.com The process begins with the exchange of the alkynic proton of sodium propiolate with deuterium from D₂O. google.com The resulting deuterated propiolate is then partially reduced using deuterium gas (D₂) and a Lindlar catalyst to yield sodium acrylate-d₃. google.com This method can achieve high yields (up to 89%) and high isotopic purity (greater than 95 atom % D). google.com The resulting sodium acrylate-d₃ can then be converted to this compound in situ. google.com
Strategies for Site-Specific Deuterium Incorporation
Site-specific deuteration is crucial for detailed mechanistic and spectroscopic studies. The Wittig reaction, as mentioned earlier, is a powerful tool for site-specific incorporation. By using deuterated formaldehyde, deuterium is specifically introduced at the β-position of the acrylate. acs.org The α-position can also be deuterated through exchange with D₂O during the reaction. acs.org
Another approach involves the use of a directing group to guide the deuteration to a specific position. For example, while not directly applied to acrylic acid itself in the provided sources, methods exist for the ortho-C–H deuteration of phenylacetic acids using palladium catalysis, where the carboxylic acid group directs the deuteration. snnu.edu.cn Such principles of directed deuteration could potentially be adapted for acrylic acid systems.
The synthesis of α-deuterated acrylates can be achieved through a direct exchange reaction catalyzed by DABCO, as described in section 2.1.1. dtic.mil This method is highly specific for the α-position of activated vinyl compounds. dtic.mil
Optimization of Deuteration Yield and Isotopic Purity
Achieving high deuteration yield and isotopic purity is a critical aspect of synthesizing labeled compounds. acs.orggoogle.com The choice of catalyst, reaction conditions, and the purity of the deuterated reagents all play a significant role.
In the Pt/C-catalyzed direct deuteration, the reaction temperature and time are key parameters to optimize. lookchem.com For instance, heating at 120°C for 24 hours has been shown to be effective. lookchem.com The use of a co-solvent like isopropanol can also enhance the reaction by facilitating the activation of the catalyst. lookchem.com
In the Wittig reaction approach, the isotopic purity of the deuterated formaldehyde directly impacts the final isotopic purity of the this compound. acs.org Commercially available deuterated formaldehyde with high isotopic enrichment is often used. acs.org The reaction conditions, such as the choice of solvent (e.g., dry THF) and base (e.g., solid potassium carbonate), are optimized to ensure high conversion and minimize side reactions. acs.org
For the synthesis from propiolic acid, controlling the reduction step is crucial to maximize the yield of sodium acrylate-d₃ while minimizing over-reduction to the fully saturated propionate. google.com The use of a Lindlar catalyst is key to this selective reduction. google.com The reaction parameters, such as D₂ pressure and reaction time, must be carefully controlled. google.com
Advanced Spectroscopic Characterization and Analytical Methodologies of Acrylic Acid D4
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of Acrylic acid-d4, providing detailed information about the atomic arrangement and isotopic purity of the molecule. Different NMR methods, including Deuterium (B1214612) (²H), Proton (¹H), and Carbon-13 (¹³C) NMR, offer complementary insights into its structure.
Deuterium NMR (²H NMR) for Positional Isotopic Analysis
Deuterium (²H) NMR is a powerful and direct method for analyzing highly deuterium-enriched compounds like this compound. Given that the chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, the spectrum provides a clear confirmation of the positions of deuterium atoms. For this compound (D₂C=CDCO₂D), the ²H NMR spectrum is expected to show three distinct signals, corresponding to the three different chemical environments of the deuterium atoms: the two geminal deuterium atoms on the C3 carbon (D₂C=), the deuterium on the C2 carbon (=CD), and the deuterium on the carboxylic acid group (CO₂D).
The relative integration of these peaks in a quantitative ²H NMR experiment allows for the precise determination of the isotopic enrichment at each specific position within the molecule. This technique is particularly advantageous as it avoids the overwhelming signals from protonated solvents, allowing for analysis in 100% natural abundance solvents and yielding a clean spectrum where only the deuterium signals are observed.
Table 1: Predicted ²H NMR Chemical Shifts for this compound Note: These are predicted values based on typical ¹H NMR shifts for acrylic acid, as ²H and ¹H shifts are nearly identical. researchgate.net
| Position | Predicted Chemical Shift (ppm) | Multiplicity |
| =CD₂ | ~5.9-6.0 | Singlet (broad) |
| =CD | ~6.1-6.2 | Singlet (broad) |
| CO₂D | ~12.0 | Singlet (broad) |
Proton NMR (¹H NMR) in Deuterated Solvents and for Structural Elucidation
While seemingly counterintuitive for a deuterated compound, Proton (¹H) NMR spectroscopy plays a crucial role in assessing the quality of this compound. In a high-purity sample (e.g., ≥98 atom % D), the ¹H NMR spectrum will show very weak signals corresponding to the residual, non-deuterated positions. The intensity of these residual proton signals is directly proportional to the level of isotopic impurity.
Table 2: Comparison of ¹H NMR Data for Acrylic Acid and Expected Residual Peaks in this compound
| Position | Typical ¹H Chemical Shift in Acrylic Acid (ppm) chemicalbook.com | Expected Splitting of Residual ¹H Signal in this compound |
| H₂C= (trans to COOH) | ~5.95 | Doublet of triplets |
| H₂C= (cis to COOH) | ~6.53 | Doublet of triplets |
| =CH- | ~6.15 | Doublet of doublets of triplets |
| -COOH | ~12.08 | Singlet (broad) |
Carbon-13 NMR (¹³C NMR) for Backbone Analysis and Isotopic Effects
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. savemyexams.com In this compound, the ¹³C spectrum will display signals for the three distinct carbon atoms: the carbonyl carbon (C1), the alpha-carbon (C2), and the beta-carbon (C3). A primary feature of the ¹³C NMR spectrum of a deuterated compound is the observation of C-D (carbon-deuterium) coupling. Because the nuclear spin of deuterium is 1, a carbon attached to a single deuterium atom (C-D) will appear as a 1:1:1 triplet, and a carbon attached to two deuterium atoms (CD₂) will appear as a 1:2:3:2:1 quintet. ucla.edu
Another important phenomenon is the isotopic effect, where the substitution of a proton with a deuterium atom causes a small upfield shift (a fraction of a ppm to a lower chemical shift) for the attached carbon and sometimes for adjacent carbons. hw.ac.uk This effect can be observed by comparing the ¹³C spectrum of this compound to that of its non-deuterated analogue.
Table 3: Predicted ¹³C NMR Spectral Data for this compound Note: Chemical shifts are based on typical values for acrylic acid, with an expected slight upfield isotopic shift. chemicalbook.comlibretexts.org
| Carbon Position | Typical Chemical Shift in Acrylic Acid (ppm) chemicalbook.com | Expected Multiplicity in this compound |
| C1 (-CO₂D) | ~171 | Triplet (due to coupling with C2-D) |
| C2 (=CD-) | ~128 | Triplet |
| C3 (=CD₂) | ~132 | Quintet |
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical analytical technique for both quantifying this compound and understanding its chemical structure through fragmentation analysis.
Quantitative Analysis using Stable Isotope Internal Standards
This compound is an ideal stable isotope-labeled internal standard for quantitative analysis of acrylic acid in various samples using isotope dilution mass spectrometry, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). This method is considered a gold standard for quantification due to its high precision and accuracy. nih.gov
In this technique, a known quantity of this compound is added to a sample containing an unknown amount of natural acrylic acid. researchgate.net The sample is then processed and analyzed by MS. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects during sample preparation, injection, and ionization. cerilliant.com The mass spectrometer, however, can distinguish between the analyte (e.g., molecular ion [M+H]⁺ at m/z 73) and the internal standard ([M+H]⁺ at m/z 77). By measuring the ratio of the signal intensity of the analyte to that of the known amount of internal standard, the concentration of the acrylic acid in the original sample can be calculated with high accuracy, correcting for any sample loss or matrix effects. nih.govresearchgate.net
Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. nih.gov By comparing the fragmentation pattern of this compound with that of unlabeled acrylic acid, the mechanisms of bond cleavage upon ionization can be elucidated. The molecular ion of this compound is 4 mass units heavier than that of acrylic acid. Consequently, its fragment ions will also be heavier by a number of mass units corresponding to the number of deuterium atoms they retain.
This mass shift acts as a label, allowing researchers to track which parts of the molecule are lost during fragmentation. For example, observing the loss of a neutral fragment with a mass of 20 Da (-OD) from the molecular ion of this compound, as opposed to a loss of 18 Da (-OH) from acrylic acid, confirms the cleavage of the O-D bond. researchgate.net This method provides valuable mechanistic insights that are fundamental to understanding the behavior of molecules in the mass spectrometer.
Table 4: Comparison of Predicted Key Mass Fragments for Acrylic Acid and this compound
| Ion Description | Acrylic Acid Fragment Formula | Acrylic Acid Fragment m/z | This compound Fragment Formula | This compound Fragment m/z |
| Molecular Ion [M]⁺ | C₃H₄O₂ | 72 | C₃D₄O₂ | 76 |
| Loss of Hydroxyl/Deuteroxyl [M-OH/OD]⁺ | C₃H₃O | 55 | C₃D₃O | 58 |
| Carboxyl Group [COOH/COOD]⁺ | COOH | 45 | COOD | 46 |
| Vinyl Cation [C₂H₃/C₂D₃]⁺ | C₂H₃ | 27 | C₂D₃ | 30 |
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and conformational dynamics of molecules. For isotopically labeled compounds like this compound, techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. They allow for the precise characterization of changes in vibrational modes resulting from the increased mass of deuterium atoms, aiding in definitive band assignments and the study of isotopic effects on molecular behavior.
Fourier Transform Infrared (FTIR) Spectroscopy for Deuterated Analogues
FTIR spectroscopy is a fundamental technique for identifying functional groups and probing the vibrational modes within a molecule. In the case of this compound, the substitution of hydrogen with deuterium atoms leads to significant and predictable shifts in the vibrational frequencies of bonds involving these atoms (X-D, where X is C or O). These isotopic shifts are invaluable for confirming deuteration and for making unambiguous assignments of vibrational bands.
The analysis of this compound, particularly in studies involving high pressure, has utilized FTIR to characterize the resulting products. For instance, after subjecting this compound to high pressures (up to 7.2 GPa) and then decompressing, the resulting polymer was analyzed using FTIR. nih.gov The spectrum of this material showed stretches in the C-D/O-D region, specifically between 2250–2750 cm⁻¹, which is expected for deuterated compounds. nih.gov The presence of these bands confirms the incorporation of deuterium in the molecular structure.
For comparison, the FTIR spectrum of standard, non-deuterated acrylic acid features several characteristic peaks. The most prominent is the C=O stretching vibration of the carboxylic acid group, typically found around 1700-1750 cm⁻¹. researchgate.netresearchgate.net Another key feature is the broad O-H stretching band, which appears in the 2500–3500 cm⁻¹ region due to hydrogen bonding. researchgate.netspectroscopyonline.com In this compound, this O-H stretch is replaced by an O-D stretch at a lower frequency, a direct consequence of the heavier deuterium isotope. Similarly, C-H stretching and bending vibrations are shifted to lower wavenumbers upon deuteration to C-D modes.
| Vibrational Mode | Typical Wavenumber (Acrylic Acid) | Expected Wavenumber Region (this compound) | Reference |
| O-H Stretch (H-bonded) | 2500-3500 cm⁻¹ | O-D Stretch: ~2250-2750 cm⁻¹ | nih.govspectroscopyonline.com |
| C=O Stretch | 1700-1750 cm⁻¹ | ~1700-1750 cm⁻¹ (minor shift) | researchgate.net |
| C=C Stretch | ~1635 cm⁻¹ | ~1600-1630 cm⁻¹ | uwo.ca |
| C-H Aliphatic Stretch | ~2930-2980 cm⁻¹ | C-D Stretch: ~2100-2250 cm⁻¹ | researchgate.netresearchgate.net |
| C-O Stretch | ~1300 cm⁻¹ | ~1300 cm⁻¹ (minor shift) | researchgate.net |
This table presents typical FTIR frequencies for non-deuterated acrylic acid and the expected regions for the corresponding deuterated vibrational modes in this compound based on isotopic effects.
The analysis of these isotopic shifts provides a detailed fingerprint of the deuterated molecule, confirming the success of isotopic labeling and enabling detailed structural characterization, even for complex products derived from it. nih.gov
Raman Spectroscopy for Isotopic Shifts and Band Assignments
Raman spectroscopy, which measures the inelastic scattering of light, is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent tool for studying the structural transformations of this compound, especially under high pressure. nih.gov
In-situ Raman spectroscopy has been used to monitor the behavior of this compound as pressure is increased. nih.gov These experiments revealed that this compound undergoes a polymorphic phase transition at approximately 0.87 GPa. acs.org The Raman spectra collected before and after this transition show distinct changes, indicating a rearrangement of the crystal structure. nih.gov
Comparing the Raman spectra of deuterated and non-deuterated acrylic acid reveals significant isotopic shifts. A study on non-deuterated acrylic acid under pressure identified two crystalline phases (Phase I at ~0.3 GPa and Phase II at ~2.7 GPa) before polymerization occurred above 8 GPa. uwo.canih.gov Key vibrational modes and their assignments for liquid acrylic acid include the C=O stretch at ~1662 cm⁻¹, the C=C stretch at ~1636 cm⁻¹, and C-H/CH₂ bending modes around 1393-1430 cm⁻¹. uwo.ca
In this compound, the frequencies of modes involving deuterium are lowered. For example, the C-D and O-D stretching vibrations would appear at significantly lower wavenumbers than their C-H and O-H counterparts. This effect is crucial for assigning vibrational modes. By observing which bands shift upon deuteration, researchers can confidently assign them to vibrations involving the substituted atoms. This comparative analysis was essential in the high-pressure studies to track the changes occurring in the molecule leading up to polymerization. nih.govuwo.ca
| Vibrational Mode | Wavenumber (Acrylic Acid, liquid) | Description | Reference |
| 1662 cm⁻¹ | C=O Stretch | Carbonyl stretch of the carboxylic acid group. | uwo.ca |
| 1636 cm⁻¹ | C=C Stretch | Vinyl group double bond stretch. | uwo.ca |
| 1430 cm⁻¹ | δ(CH₂) | Scissoring mode of the vinyl CH₂ group. | uwo.ca |
| 1393 cm⁻¹ | δ(CH₂) | Bending mode of the vinyl CH₂ group. | uwo.ca |
| 1295 cm⁻¹ | ν(C-C) + δ(C-C-O) | Carbon-carbon single bond stretch coupled with C-C-O bend. | uwo.ca |
| 815 cm⁻¹ | τ(CH₂) | Twisting mode of the vinyl CH₂ group. | uwo.ca |
This table shows assigned Raman modes for non-deuterated acrylic acid. In this compound, modes involving hydrogen (e.g., δ(CH₂), τ(CH₂)) would be replaced by corresponding deuterium modes at lower frequencies.
Advanced Chromatographic Techniques for Purity and Isotopic Content Assessment
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a chemical compound. For isotopically labeled substances like this compound, these techniques are adapted not only to determine chemical purity but also to quantify isotopic enrichment.
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used for separating, identifying, and quantifying components in a liquid mixture. For acrylic acid, reversed-phase HPLC is a common and effective method. osha.govrsc.org This technique can be readily applied to this compound for separation and purity analysis.
Typical HPLC methods for acrylic acid utilize C18 or other nonpolar stationary phases (e.g., Discovery HS F5) with a polar mobile phase, often a mixture of water and a solvent like acetonitrile, buffered with an acid such as formic acid or phosphoric acid to ensure the analyte is in its protonated form. sigmaaldrich.cnmitrask.com Detection is commonly performed using an ultraviolet (UV) detector, with a wavelength set around 206 nm. sigmaaldrich.cn
While standard HPLC with UV detection can establish the chemical purity of an this compound sample, it cannot distinguish between the deuterated compound and any remaining non-deuterated acrylic acid. researchgate.net To assess isotopic content, HPLC is coupled with high-resolution mass spectrometry (HRMS). nih.govresearchgate.netrsc.org This powerful combination, often referred to as UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry), separates the analyte from impurities chromatographically before it enters the mass spectrometer. The HRMS can then precisely measure the mass-to-charge ratio of the eluting compound, allowing for the differentiation of H/D isotopologues (D₀, D₁, D₂, etc.) based on their mass difference. nih.govrsc.org By comparing the relative abundance of the ion signals corresponding to each isotopologue, the isotopic purity and enrichment of the this compound sample can be accurately calculated. nih.gov
| Parameter | Typical Conditions for Acrylic Acid Analysis | Purpose | Reference |
| Stationary Phase (Column) | Reversed-phase C18 or HS F5 | Separation based on hydrophobicity. | osha.govsigmaaldrich.cn |
| Mobile Phase | Water/Acetonitrile with 0.05% Formic Acid | Elution of the analyte from the column. | sigmaaldrich.cn |
| Detection | UV at ~206 nm | Quantitation of chemical purity. | sigmaaldrich.cn |
| Isotopic Analysis | Coupling to High-Resolution Mass Spectrometry (HRMS) | Separation and quantitation of D₀-D₄ isotopologues. | nih.govrsc.org |
This table summarizes common HPLC conditions for the analysis of acrylic acid, which are applicable to this compound, and notes the requirement of mass spectrometry for isotopic content assessment.
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.comlibretexts.org As a volatile organic compound, acrylic acid and its deuterated analogue are well-suited for GC analysis. nih.gov This method is particularly useful for assessing purity and identifying any volatile impurities.
In a typical GC method for acrylic acid, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. nih.govscitepress.org The choice of column is critical; polar columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWAX), are often used to achieve good separation of polar analytes like acrylic acid. scitepress.orgrsc.org Following separation, the components are detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov
For the specific and crucial task of determining isotopic content, GC is coupled with an isotope ratio mass spectrometer (GC-IRMS). acs.orgresearchgate.net This technique allows for high-precision measurement of isotope ratios in specific compounds within a mixture. After the GC column separates the this compound from other volatile components, the analyte is combusted to a simple gas (like CO₂ and H₂). The IRMS then measures the isotopic ratios in this gas, from which the deuterium content of the original molecule can be precisely determined. acs.org This methodology provides a robust assessment of the isotopic enrichment of the this compound sample.
| Parameter | Typical Conditions for Acrylic Acid Analysis | Purpose | Reference |
| Stationary Phase (Column) | Polar capillary column (e.g., HP-INNOWAX) | Separation of volatile, polar components. | scitepress.orgrsc.org |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the analyte through the column. | libretexts.orgnih.gov |
| Injection | Split/Splitless at elevated temperature | Vaporization of the sample. | scitepress.org |
| Detector | Mass Spectrometry (MS) | Identification and quantitation of chemical purity. | nih.gov |
| Isotopic Analysis | Coupling to Isotope Ratio Mass Spectrometry (IRMS) | High-precision measurement of isotopic enrichment. | acs.orgresearchgate.net |
This table outlines typical GC conditions suitable for the analysis of volatile components like this compound and highlights the use of specialized IRMS detection for isotopic content.
X-ray and Neutron Diffraction Studies of Deuterated Acrylic Acid Systems
Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. While X-ray diffraction is a standard laboratory technique for structure determination, neutron diffraction offers unique advantages, especially for systems containing hydrogen or its isotopes. malvernpanalytical.com
A comprehensive study on perdeuterated acrylic acid (this compound) at high pressure utilized neutron powder diffraction to investigate its structural changes. nih.govacs.org Perdeuteration of the sample was a necessary step for this technique, as it avoids the large incoherent scattering background that would otherwise arise from hydrogen atoms, allowing for a much clearer diffraction signal. acs.org
The neutron diffraction data revealed that this compound undergoes a reconstructive polymorphic phase transition from its initial structure (Phase I) to a new high-pressure phase (Phase II) at approximately 0.8 GPa. nih.gov The crystal structure remains molecular up to a pressure of 7.21 GPa. acs.org Upon decompression, the material polymerizes, indicating that the high-pressure phases create a molecular arrangement conducive to a solid-state reaction. nih.gov
Previous attempts to study this system with X-ray diffraction encountered difficulties, as there were indications that the X-ray radiation itself was causing the material to polymerize, leading to a deterioration of the diffraction pattern over the long collection times required. nih.govacs.org This highlights a key advantage of neutron diffraction for this particular system: it is a non-invasive probe that does not induce such reactions, allowing for the study of the crystal structure just before the polymerization process begins. acs.org
| Technique | Sample | Key Findings | Significance | Reference |
| Neutron Diffraction | This compound | - Polymorphic transition at ~0.8 GPa. - Structure remains molecular up to 7.21 GPa. - Polymerization occurs upon decompression. | Enabled study of pre-polymerization crystal structure without inducing reaction; clarified high-pressure behavior. | nih.govacs.org |
| X-ray Diffraction | Acrylic acid | - Diffraction pattern deteriorated after extended data collection. | Suggested that X-ray radiation was inducing polymerization, complicating structural analysis. | nih.govacs.org |
This table summarizes the comparative findings from diffraction studies on deuterated and non-deuterated acrylic acid systems.
Isotopic Labeling Applications of Acrylic Acid D4 in Chemical Research
Mechanistic Investigations of Organic Reactions
The distinct spectral signature of deuterium (B1214612) makes acrylic acid-d4 a powerful probe for understanding the intricate details of organic reactions. cymitquimica.com Its use allows researchers to trace the fate of specific atoms throughout a chemical transformation and to determine the rate-limiting steps of a reaction.
One common application involves the use of deuterated reactants in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to track the incorporation and movement of deuterium. cymitquimica.comresearchgate.net For example, in a proposed reaction mechanism where a C-H bond is broken, substituting that hydrogen with deuterium would result in a product with a different mass, which can be detected by mass spectrometry. This allows for the confirmation or refutation of a proposed mechanistic pathway.
Table 1: Examples of Reaction Pathway Tracing with Deuterium Labeling
| Reaction Type | Information Gained from Deuterium Labeling | Analytical Technique |
| Electrophilic Addition to Alkenes | Determination of regioselectivity and stereoselectivity. | NMR Spectroscopy |
| Catalytic Hydrogenation | Elucidation of the mechanism of hydrogen addition. | Mass Spectrometry |
| Rearrangement Reactions | Tracking the migration of atoms or groups. | Isotope Ratio Mass Spectrometry |
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org Since a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. libretexts.org This phenomenon, known as a primary kinetic isotope effect, is a powerful tool for identifying the rate-limiting step of a reaction. epfl.ch
By measuring the reaction rates of both normal acrylic acid and this compound, researchers can calculate the KIE. A significant KIE (typically kH/kD > 2) provides strong evidence that the C-H bond at the labeled position is broken during the rate-determining step. libretexts.org Conversely, the absence of a significant KIE suggests that the C-H bond is not broken in the rate-limiting step. For example, a clear kinetic isotopic effect was observed in the selective oxidation of acrolein to acrylic acid, indicating the involvement of C-H bond cleavage in the rate-determining step. researchgate.net
Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information about changes in hybridization at a particular carbon atom during the reaction. wikipedia.orgepfl.ch
Polymer Science and Polymerization Mechanism Studies
This compound is instrumental in advancing the understanding of polymerization processes and the characterization of the resulting polymers. resolvemass.canist.gov The unique properties of deuterated polymers facilitate detailed studies of polymerization kinetics, reaction mechanisms, and polymer architecture. resolvemass.ca
The rate of polymerization of acrylic acid can be influenced by the presence of deuterium. Studies on the polymerization of acrylic acid have shown that the reaction kinetics are dependent on the solvent and temperature. mdpi.com For instance, the radical polymerization of acrylic acid in isopropanol (B130326) follows a specific monomer reaction order and has a defined activation energy. mdpi.com By conducting polymerization in deuterated solvents or by using this compound, researchers can probe the kinetic isotope effects on the propagation and termination steps of the polymerization. This allows for a more detailed understanding of the factors that control the polymerization rate.
Chain transfer and termination are crucial reactions in polymerization that control the molecular weight and architecture of the final polymer. mdpi.com Deuterium labeling with this compound provides a method to investigate these processes in detail. For instance, chain transfer to monomer, solvent, or a chain transfer agent can be tracked by analyzing the distribution of deuterium in the resulting polymer chains. mdpi.comuni-goettingen.de
If a chain transfer reaction occurs where a deuterium atom is abstracted from an this compound monomer, the new chain will be initiated with a deuterium atom at its end. This can be detected using techniques like 2H NMR spectroscopy, providing quantitative information about the frequency of chain transfer events. acs.org Similarly, the mechanism of termination, whether by combination or disproportionation, can be investigated by analyzing the deuterium content and distribution in the polymer products.
Deuterium labeling is a powerful technique for characterizing the structure and composition of polymers. nist.gov The difference in the neutron scattering length density between hydrogen and deuterium makes small-angle neutron scattering (SANS) a particularly effective tool for studying deuterated polymers. berstructuralbioportal.org By selectively deuterating parts of a polymer chain or specific components in a polymer blend, researchers can use SANS to gain insights into polymer conformation, chain dimensions, and the morphology of multiphase polymer systems. nist.govberstructuralbioportal.org
For example, by synthesizing block copolymers with deuterated and non-deuterated blocks, the microphase-separated structures can be clearly visualized using SANS. This provides valuable information on the interactions between different polymer segments. nist.gov Furthermore, Fourier transform infrared (FTIR) spectroscopy can be used to identify and quantify the presence of deuterated segments within a polymer, offering another method for compositional analysis. berstructuralbioportal.org
Advanced Materials Development
The unique properties of deuterium-labeled compounds are particularly advantageous in the field of materials science. By incorporating deuterium, researchers can probe the structure and dynamics of polymers and surfaces in ways that are not possible with their hydrogenous counterparts. This compound is a key monomer for synthesizing such advanced, isotopically-labeled materials.
Deuterated Polymers for Neutron Scattering Investigations
The synthesis of polymers using this compound is fundamental to investigations utilizing small-angle neutron scattering (SANS). tandfonline.com SANS is a powerful technique for characterizing the structure of polymer materials, providing information on the size, shape, and conformation of polymer chains. aip.org The utility of neutron scattering in polymer science is greatly enhanced by isotopic labeling, specifically the substitution of hydrogen (¹H) with deuterium (²H or D). researchgate.netsci-hub.se
The key principle behind this application is "contrast variation." aip.org Neutrons scatter differently from hydrogen and deuterium nuclei. sci-hub.se This difference in scattering length density allows researchers to selectively "highlight" or "hide" certain parts of a complex polymer system. aip.orggoogle.com By polymerizing this compound, scientists can create deuterated poly(acrylic acid) (dPAA). When this dPAA is blended with a hydrogenous polymer or dispersed in a solvent containing hydrogen, the contrast between the components is significantly enhanced, making it possible to study the structure and interactions of the individual components within the mixture. aip.orgaip.org
For instance, SANS studies on solutions or blends containing dPAA can elucidate:
Polymer Chain Conformation: Determining the radius of gyration (Rg) of polymer chains under various conditions. osti.gov
Thermodynamic Interactions: Investigating the compatibility and phase behavior of polymer blends. aip.org
Complex Structures: Probing the structure of polyelectrolyte complexes, hydrogels, and other multicomponent systems. osti.govstanford.edu
The preparation of these deuterated polymers is a critical step, as the quality of the SANS data depends on obtaining well-defined, strategically deuterated macromolecules. tandfonline.comgoogle.com The use of this compound provides a direct route to these essential materials for cutting-edge polymer research. google.comacs.org
Table 1: Principles of Neutron Scattering with Deuterated Polymers
| Principle | Description | Relevance of this compound |
|---|---|---|
| Isotopic Sensitivity | Neutrons have different scattering lengths for different isotopes, particularly hydrogen and deuterium. aip.orgsci-hub.se | Allows for the synthesis of poly(acrylic acid) with a scattering length density distinct from its hydrogenous counterpart. |
| Contrast Variation | The difference in scattering length density between components in a sample creates "contrast," which is what the neutron scattering experiment measures. aip.org | Enables the creation of high-contrast systems (e.g., dPAA in a hydrogenous matrix) to study the structure of the PAA component specifically. aip.org |
| Contrast Matching | By adjusting the isotopic composition of the solvent or matrix, its scattering length density can be made equal to one of the polymer components, effectively making that component "invisible" to the neutrons. aip.org | Allows researchers to isolate the scattering from a non-deuterated component in a blend with dPAA, or vice-versa, to study individual component structures in a complex mixture. stanford.edu |
Role in Surface Science Characterization of Poly(acrylic acid) derivatives
This compound is also instrumental in the surface science characterization of materials functionalized with poly(acrylic acid) (PAA). PAA and its derivatives are widely used to modify surfaces to improve properties like wettability, biocompatibility, and resistance to fouling. mdpi.comescholarship.org Characterizing the structure and chemical nature of these thin grafted polymer layers is crucial for understanding and optimizing their performance.
A variety of surface-sensitive analytical techniques are employed for this purpose, including X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), and Atomic Force Microscopy (AFM). escholarship.orgresearchgate.net Isotopic labeling with deuterium can significantly enhance the information obtained from some of these methods.
In ToF-SIMS, for example, the instrument detects ions sputtered from the sample surface. By using deuterated PAA (synthesized from this compound) as the surface layer, it becomes straightforward to distinguish the fragments originating from the PAA coating from those of an underlying hydrogen-containing polymer substrate. This allows for a more precise analysis of the surface composition and the structure of the grafted layer.
Similarly, while XPS is not directly sensitive to isotopes, the use of deuterated standards can be valuable in validating quantification methods for surface groups. researchgate.net For instance, studies on the derivatization of surface carboxyl groups on PAA-grafted particles benefit from well-characterized polymer layers. researchgate.netacs.org
Table 2: Surface Analysis Techniques for PAA Derivatives and the Role of Isotopic Labeling
| Technique | Information Provided | Advantage of Using this compound |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the top few nanometers of a surface. researchgate.netresearchgate.net | While not directly sensitive to isotopes, deuterated PAA provides a well-defined material for developing and validating quantification protocols for surface functional groups. researchgate.net |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Detailed molecular information about the outermost surface layer by analyzing mass fragments. researchgate.net | Provides clear, unambiguous signals for fragments containing deuterium, allowing for precise identification and mapping of the deuterated PAA layer on a hydrogenous substrate. |
| Atomic Force Microscopy (AFM) | Surface topography and mechanical properties, such as the length of tethered polymer chains. escholarship.org | Can be used to study the physical properties of deuterated PAA layers, complementing data from other techniques that rely on isotopic contrast. |
| Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Vibrational modes of chemical bonds on the surface, confirming the presence of functional groups. mdpi.com | The C-D bonds in deuterated PAA have distinct vibrational frequencies from C-H bonds, providing a clear spectroscopic marker to confirm the presence and orientation of the polymer on the surface. |
Applications in Analytical Chemistry and Chemical Biology Research (non-clinical)
Beyond materials science, this compound is a vital tool in analytical chemistry and for probing fundamental processes in non-clinical chemical biology research. Its primary roles are as an internal standard for precise quantification and as a tracer to elucidate reaction pathways.
Tracing Molecular Transformations in Chemical Systems
This compound can be used as a labeled starting material or generated in situ to probe a variety of chemical transformations. For example, in studies of catalytic oxidation, using a deuterated precursor like perdeuterated acrolein to produce acrylic acid can help identify the rate-limiting step by observing the kinetic isotope effect (KIE). researchgate.net A significant KIE, where the deuterated compound reacts slower than the hydrogenous one, can indicate that the breaking of a C-D (or C-H) bond is involved in the slowest step of the reaction.
Applications in this area include:
Mechanistic Studies: Determining whether a specific hydrogen (or deuterium) atom is removed during a reaction and from which position.
Metabolic Pathway Tracing: In non-clinical chemical biology, tracking the incorporation of the acrylate (B77674) backbone into larger molecules within a controlled chemical or enzymatic system.
Polymerization Mechanisms: Investigating the intricate steps of polymer formation and degradation. A study on the polymerization of acrylic acid at high pressure used the deuterated form to follow structural changes via neutron diffraction. researchgate.net
By analyzing the position of the deuterium labels in the final products using techniques like NMR spectroscopy or mass spectrometry, researchers can piece together the molecular puzzle of the reaction mechanism. ias.ac.incymitquimica.com
Reaction Mechanisms of Acrylic Acid D4 Transformations
Addition Reactions Involving Deuterated Acrylic Acid
Addition reactions to the carbon-carbon double bond are characteristic of acrylic acid and its deuterated analogue. The presence of deuterium (B1214612) atoms on the vinyl group (C=C) can influence the rates and pathways of these reactions.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference is the basis for the primary kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond is slower than the equivalent C-H bond cleavage.
In the context of electrophilic additions , the reaction is typically initiated by the attack of an electrophile on the π-electrons of the double bond, forming a carbocation intermediate. The rate-determining step is usually this initial attack. Since the C-D bonds on the vinyl carbons are not broken in this step, a significant primary KIE is not expected. However, a small secondary KIE may be observed due to changes in hybridization at the carbon atoms (from sp² to sp³) during the reaction.
For nucleophilic additions , such as the Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system. A study monitoring the reaction of acrylic acid with pyridine (B92270) and imidazole (B134444) compounds in deuterated methanol (B129727) (methanol-d4) confirmed deuteration at the α-carbon, indicating the involvement of the solvent in the protonation/deuteration steps of the mechanism. lew.ro In reactions where the abstraction of a proton/deuteron from the α-carbon is part of the rate-determining step, a primary KIE would be expected. For instance, analysis of the reaction between nickel-lactone complexes with deuterium has shown that the β-elimination of deuterium (or hydrogen) can be the rate-determining step in some organometallic transformations. colab.ws
Acrylic acid can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org Research into the reaction of acrylic acid with sulfur trioxide (SO₃) in the gas phase indicates the formation of acrylic sulfuric anhydride (B1165640) via a π²+π²+σ² cycloaddition mechanism. acs.orgnih.gov Studies using monodeuterated (OD) isotopologues have been conducted to analyze the resulting conformers. acs.orgnih.gov
While direct experimental data on the Diels-Alder reaction of acrylic acid-d4 is limited, studies on similar systems with deuterated dienophiles or dienes provide insight. For example, research on the Diels-Alder reactions of a deuterium-labeled 1,3-butadiene (B125203) with various dienophiles, including acrylic acid, revealed that the simplest reactions are not highly endo-selective, challenging long-held assumptions. rsc.org The use of deuterated reactants was crucial for accurately determining the endo:exo product ratios. rsc.org The isotopic labeling does not fundamentally change the concerted pericyclic mechanism but allows for precise analysis of stereochemical outcomes and transition state energies.
Polymerization Initiation and Propagation Mechanisms
The use of deuterated monomers like this compound is invaluable for studying polymerization kinetics and the structure of the resulting polymers, often using techniques like Small-Angle Neutron Scattering (SANS) that rely on the contrast between deuterated and hydrogenated components. sci-hub.seresearchgate.net
The primary KIE is most relevant in reactions involving C-H/C-D bond cleavage, such as chain transfer reactions where a radical abstracts a hydrogen or deuterium atom from a monomer, polymer, or solvent molecule. Deuterium substitution can lead to reduced chain-transfer reactions, resulting in polymers with higher molecular weights compared to those made from non-deuterated monomers.
The propagation step involves the addition of a monomer to the growing radical chain end. Studies on similar deuterated monomers, like methyl methacrylate-d5, suggest that deuteration can lead to a reduced propagation rate constant (kₚ). This is a secondary KIE, attributed to the change in vibrational frequencies as the carbon atom of the double bond rehybridizes from sp² to sp³. A KIE on the propagation rate has been observed in other systems, confirming the impact of deuterium on polymerization kinetics.
The table below summarizes the expected influence of deuteration on key kinetic parameters in the radical polymerization of acrylic acid.
| Kinetic Parameter | Reaction Step | Expected Influence of Deuteration (this compound vs. Acrylic Acid) | Rationale |
| kᵢ | Initiation | Minimal to no effect | The C-D bonds of the monomer are not broken during initiator decomposition. |
| kₚ | Propagation | Decrease | Secondary Kinetic Isotope Effect (KIE) due to sp² to sp³ rehybridization. |
| kₜ | Termination | Varies (combination/disproportionation) | May be affected if H/D abstraction is involved in disproportionation. |
| ktr | Chain Transfer | Decrease | Primary KIE if C-D bond cleavage is the rate-determining step. |
This table is based on established principles of kinetic isotope effects in radical polymerization. researchgate.net
Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. sci-hub.segoogle.com Deuterated monomers are frequently used in these systems to create polymers for specialized analysis or to study the polymerization mechanisms themselves. rsc.orgpolymersource.ca
Nitroxide-Mediated Polymerization (NMP): NMP achieves control through a reversible termination reaction between a propagating carbon-centered radical and a stable nitroxide radical. acs.org Deuterated monomers like deuterated styrene (B11656) have been successfully polymerized using NMP to create well-defined polymers, such as star polymers, whose structure can be confirmed by cleaving the arms. rsc.org The principles are directly applicable to this compound to synthesize deuterated poly(acrylic acid).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that can be used for a wide range of monomers, including acrylic acid, often in aqueous solutions. researchgate.netresearchgate.net The process allows for the synthesis of well-defined homopolymers and block copolymers of poly(acrylic acid). helsinki.fimdpi.com Using this compound in a RAFT process would yield deuterated poly(acrylic acid) with controlled molecular weight and narrow molecular weight distribution. researchgate.net This is particularly useful for creating deuterated block copolymers, where one block can be "matched" to the solvent in neutron scattering experiments, making the other block visible. arxiv.org The use of a deuterated monomer can sometimes lead to differences in observed reactivity or polymer conformation compared to the hydrogenated version, which itself is a subject of research. researchgate.net
Degradation and Decomposition Pathways of this compound
The stability and transformation of isotopically labeled compounds such as this compound are of significant interest for mechanistic studies and applications where resistance to degradation is crucial. The pathways of degradation, whether induced by heat or light, are governed by the inherent bond energies of the molecule, which are altered upon deuterium substitution.
Thermal and Photolytic Degradation Mechanisms of Deuterated Acrylic Acid
The degradation of acrylic acid can be initiated through thermal or photolytic means, leading to the breakdown of the molecule into smaller fragments. The substitution of hydrogen with deuterium can significantly influence the rates and mechanisms of these reactions due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. sci-hub.seresearchgate.net Consequently, deuterated compounds may exhibit enhanced stability against degradation processes that involve the cleavage of these bonds in a rate-determining step. sci-hub.se
Thermal Degradation
Direct studies on the thermal degradation of this compound monomer are not extensively detailed in the reviewed literature. However, insights can be drawn from the thermal decomposition of its non-deuterated polymer counterpart, polyacrylic acid (PAA). Studies on PAA show a complex degradation mechanism that includes decarboxylation and processes that attack the polymer chain integrity. researchgate.net At temperatures between 180 and 260 °C, the major thermal decomposition products of PAA in aqueous solution are carbon dioxide in the gas phase, and carbonate/bicarbonate, acetate, and formate (B1220265) in the liquid phase. researchgate.net The formation of carbon dioxide is a key indicator of decarboxylation, a common pathway for carboxylic acids. researchgate.netnih.gov
For deuterated acrylic acid, the increased strength of the C-D bonds would likely increase its thermal stability, particularly if C-D bond scission is involved in the primary degradation steps. sci-hub.se High-pressure studies on this compound have shown that it undergoes polymerization upon decompression, indicating that the molecular structure can be transformed under physical stress. acs.org
Photolytic Degradation
The photochemical degradation of acrylic acid has been investigated, providing a framework for understanding the behavior of its deuterated analogue. Laboratory studies using UV radiation on acrylic acid trapped in ice show that it is photochemically active, decomposing into smaller molecules such as carbon monoxide (CO) and carbon dioxide (CO2). uni-bremen.de Flash photolysis studies of gas-phase acrylic acid have identified the primary products as the hydrocarboxyl radical (HOCO), CO2, and CO. uni-bremen.de
The process is initiated by UV light, which can excite the monomer and lead to the formation of radicals. researchgate.netrsc.org These radicals can then undergo further reactions, including fragmentation, leading to the degradation of the molecule. researchgate.net The self-initiation of acrylic monomers under UV light can lead to both polymerization and concurrent degradation. researchgate.net For this compound, the photolytic stability would be enhanced if the rate-limiting step involves the cleavage of a C-D bond.
Table 1: Reported Degradation Products of Acrylic Acid and Polyacrylic Acid This table summarizes products identified from the degradation of non-deuterated acrylic acid and its polymer, which are expected to be similar for the deuterated variant.
| Product | Formula | Degradation Method | Source Compound | Reference |
|---|---|---|---|---|
| Carbon Dioxide | CO₂ | Thermal, Photolytic | Polyacrylic Acid, Acrylic Acid | researchgate.netnih.govuni-bremen.de |
| Carbon Monoxide | CO | Photolytic | Acrylic Acid | uni-bremen.de |
| Hydrocarboxyl Radical | HOCO | Photolytic | Acrylic Acid | uni-bremen.de |
| Acetate | CH₃COO⁻ | Thermal | Polyacrylic Acid | researchgate.net |
| Formate | HCOO⁻ | Thermal | Polyacrylic Acid | researchgate.net |
Deuterium Retention and Exchange During Degradation Processes
Deuterium Retention
The retention of deuterium in this compound during degradation is highly dependent on the reaction mechanism. The kinetic isotope effect plays a central role; the C-D bond dissociation energy is higher than that of the C-H bond, making it less likely to be cleaved. sci-hub.seresearchgate.netsci-hub.se Therefore, in degradation pathways where C-H/C-D bond cleavage is the rate-determining step, this compound will degrade more slowly than its protiated counterpart, leading to high deuterium retention in the remaining reactant. sci-hub.se
An example of this principle is seen in the synthesis of acrylate (B77674) from a deuterated nickelalactone, where the β-elimination of deuterium was found to be the rate-determining step of the reaction. colab.ws This highlights the significant energetic barrier of breaking the C-D bond compared to the C-H bond, a principle that directly applies to degradation pathways.
Deuterium Exchange
While the C-D bond is strong, the deuterium atoms on this compound are not entirely inert and can undergo hydrogen-deuterium (H-D) exchange with their environment under certain conditions, particularly in the presence of a catalyst or in protic solvents. lookchem.com
Studies have demonstrated that acrylic acid derivatives can be efficiently deuterated via a platinum-on-carbon (Pt/C) catalyzed H-D exchange reaction in deuterium oxide (D2O). lookchem.comresearchgate.net This process is reversible, implying that under similar catalytic conditions in a protiated solvent (like H₂O), a loss of the deuterium label from this compound could occur. While these studies focus on synthesis, the potential for exchange is relevant to degradation scenarios, as it could lead to a gradual loss of isotopic purity over time if the conditions are favorable for H-D exchange. The presence of acidic or basic conditions, or certain metal surfaces, could facilitate such an exchange during thermal or photolytic degradation processes.
Table 2: Conditions Facilitating H-D Exchange on Acrylic Acid and Related Compounds This table outlines conditions under which the hydrogens on acrylic acid and similar molecules can be exchanged, indicating the potential for deuterium loss from this compound under analogous conditions.
| Compound Type | Catalyst / Conditions | Deuterium Source | Outcome | Reference |
|---|---|---|---|---|
| Acrylic Acid Derivatives | 10% Platinum on Carbon (Pt/C), 120 °C | Deuterium Oxide (D₂O) | H-D exchange to form acrylic acid-d3 | lookchem.comresearchgate.net |
| Salicylic Acid | 10% Iridium on Carbon (Ir/C) or Pt/C, Room Temp. | Deuterium Oxide (D₂O) | H-D exchange on the aromatic ring | sci-hub.se |
| Cinnamic Acids | Rhodium complex | Deuterium Gas (D₂) | H-D exchange at β-position | acs.org |
Polymerization Kinetics of Deuterated Acrylic Acid
Experimental Methodologies for Kinetic Studies
Investigating the polymerization kinetics of deuterated acrylic acid necessitates precise and sensitive analytical techniques capable of monitoring the reaction in real-time. Methodologies such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC) are paramount for acquiring high-quality kinetic data.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the real-time conversion of monomers during polymerization. chemrxiv.orgnih.gov This method offers high spectral resolution and provides a wealth of chemical information, allowing for the direct observation of the disappearance of monomer signals and the appearance of polymer signals. chemrxiv.orgnih.gov For studies involving deuterated acrylic acid, ¹H and ¹³C NMR are particularly valuable, especially when conducted in deuterated solvents like deuterium (B1214612) oxide (D₂O) to avoid solvent signal interference. lifescienceglobal.comlifescienceglobal.com
The progress of the polymerization is tracked by integrating the characteristic vinyl proton or carbon signals of the acrylic acid-d4 monomer over time. squarespace.com As the reaction proceeds, the intensity of these peaks decreases, which can be quantified to determine the monomer conversion as a function of time. This technique has been successfully used to determine pKa values of acrylic acid in deuterated water by tracking chemical shifts as a function of pH, a methodology directly applicable to kinetic studies under varying pH conditions. lifescienceglobal.com Furthermore, specialized in-situ NMR setups, which may involve separating the reaction system from the locking solvent via a capillary insert and using fiber optics for photoinitiation, enable the precise measurement of polymerization kinetics in bulk systems. chemrxiv.orgnih.gov This allows for the determination of relative rate constants and ultimate monomer conversion. nih.gov
Table 1: Example NMR Signals for Monitoring Acrylic Acid Polymerization
| Nucleus | Species | Chemical Shift (ppm) | Observation During Polymerization |
|---|---|---|---|
| ¹H | Monomer | ~5.8-6.4 | Signal intensity decreases |
| ¹H | Polymer | ~1.4-2.5 | Signal intensity increases |
| ¹³C | Monomer (C=C) | ~128-131 | Signal intensity decreases |
Note: Chemical shifts are approximate and can vary with solvent, pH, and temperature.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with chemical reactions as a function of temperature or time. akjournals.com Since polymerization is an exothermic process, DSC can be used to directly measure the rate of reaction by monitoring the rate of heat release. akjournals.comresearchgate.net The heat evolved is directly proportional to the extent of the reaction, allowing for the determination of kinetic parameters such as the reaction rate (Rp), activation energy (Ea), and reaction order. akjournals.comresearchgate.net
Influence of Deuteration on Propagation and Termination Rate Coefficients
The substitution of hydrogen with deuterium in acrylic acid is expected to influence the rate coefficients of propagation (kₚ) and termination (kₜ) due to the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. This difference can affect reactions where the cleavage or formation of these bonds is part of the rate-determining step.
In radical polymerization, the propagation step involves the addition of a monomer to the growing polymer radical. While this primarily involves the C=C double bond, secondary kinetic isotope effects can arise from the deuteration of the vinyl group. More significant is the potential for a primary KIE in chain transfer reactions or termination by disproportionation, where a hydrogen (or deuterium) atom is abstracted from the monomer or a macroradical. For example, studies on the inhibition of acrylic acid autoxidation using deuterated compounds have demonstrated a KIE, confirming that C-H/C-D bond cleavage is kinetically relevant. rsc.org
Solvent and Environmental Effects on Polymerization Kinetics in Deuterated Media
The kinetics of acrylic acid polymerization are highly sensitive to the solvent environment, particularly in polar, protic media capable of hydrogen bonding. dergipark.org.tracs.org When polymerization is carried out in a deuterated medium such as deuterium oxide (D₂O), the solvent itself contributes to the kinetic profile. D₂O forms stronger hydrogen bonds than H₂O, which can influence the reactivity of both the monomer and the propagating radical. lifescienceglobal.comlifescienceglobal.com
Modeling of Polymerization Processes for Deuterated Acrylic Acid
Developing detailed kinetic models is essential for understanding and predicting the behavior of deuterated acrylic acid polymerization. uni-goettingen.de Such models typically incorporate rate coefficients for all elementary reaction steps, including initiation, propagation, termination, and chain transfer. For deuterated systems, these models must account for the kinetic isotope effects on the relevant rate coefficients. Programs like PREDICI are often used to develop these detailed models, which can simulate conversion versus time profiles and molar mass distributions. uni-goettingen.de
The termination reaction in radical polymerization is often diffusion-controlled, meaning its rate depends on the size (chain length) of the terminating macroradicals. canterbury.ac.nz This phenomenon is known as chain-length dependent termination (CLD-T). For small, mobile radicals, the termination rate is high, but it decreases significantly as the chains grow and become entangled. rsc.org
The "composite model" is a widely accepted framework for describing CLD-T. canterbury.ac.nzrsc.org This model proposes two distinct regimes for the termination rate coefficient, kₜ(i,i), for two radicals of the same length i:
Short Chains: For small radicals, kₜ is strongly dependent on chain length, decreasing with a power-law relationship, kₜ(i,i) ∝ i⁻ᵃ, where α is typically between 0.5 and 0.65. This regime is governed by the translational diffusion of the macroradicals. rsc.org
Long Chains: Above a certain crossover chain length, the dependence of kₜ on chain length becomes much weaker. Termination is thought to be controlled by other mechanisms like segmental diffusion or reaction diffusion.
When modeling the polymerization of deuterated acrylic acid, the CLD-T model must be incorporated, particularly as the viscosity of the medium increases with conversion (gel effect). uni-goettingen.de The influence of deuteration on radical mobility and the rates of disproportionation versus combination would necessitate adjustments to the parameters of the composite model to accurately represent the kinetic data.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Deuterium oxide |
| Acrylic acid |
Backbiting and Chain Transfer Considerations in Deuterated Systems
The substitution of hydrogen with deuterium in acrylic acid to form this compound introduces significant isotopic effects that influence the kinetics of its polymerization, particularly concerning side reactions such as backbiting and chain transfer. These reactions are critical in defining the final polymer architecture, including the degree of branching and the molecular weight distribution. The primary underlying principle is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a higher activation energy for bond cleavage, and consequently, a slower reaction rate for any step involving the scission of this bond. unam.mxwikipedia.org
Backbiting is an intramolecular chain transfer reaction where the growing polymer radical abstracts a hydrogen atom from its own backbone, leading to the formation of a more stable tertiary mid-chain radical. This process is a significant cause of short-chain branching in poly(acrylates). In the case of poly(this compound), the abstraction would involve a C-D bond. Due to the higher bond energy of the C-D bond, the rate of backbiting is expected to be substantially lower compared to its non-deuterated counterpart. unam.mxresearchgate.net This reduction in the rate of backbiting would, in turn, lead to a more linear polymer with fewer short-chain branches.
Chain transfer reactions, which can occur to the monomer, solvent, or a chain transfer agent, are crucial in controlling the molecular weight of the resulting polymer. Similar to backbiting, when a C-D bond is involved in the transfer step, the rate of this process is diminished. For instance, chain transfer to the polymer (intermolecular) that results in long-chain branching would be less frequent in deuterated systems if it involves the abstraction of a deuterium atom from the polymer backbone.
The kinetic isotope effect on these side reactions can be leveraged to produce polymers with tailored properties. By reducing the incidence of backbiting and chain transfer, the polymerization of this compound can yield a polymer with a higher molecular weight and a more regular, linear structure compared to standard poly(acrylic acid) produced under identical conditions.
Table 1: Expected Kinetic Isotope Effects on Side Reactions in this compound Polymerization
| Reaction Type | Bond Cleaved in Rate-Determining Step | Expected Kinetic Isotope Effect (kH/kD) | Consequence for Polymer Structure |
| Backbiting | C-D on polymer backbone | > 1 (Significant) | Reduced short-chain branching |
| Chain Transfer to Polymer | C-D on polymer backbone | > 1 (Significant) | Reduced long-chain branching |
| Chain Transfer to Monomer | C-D on monomer | > 1 | Potential for higher molecular weight |
This table is based on the established principles of the kinetic isotope effect, where kH and kD are the rate constants for the reaction with hydrogen and deuterium, respectively. A kH/kD ratio greater than 1 indicates a normal kinetic isotope effect, signifying a slower reaction rate upon deuteration. wikipedia.org
Detailed Research Findings
While specific experimental data on the polymerization kinetics of this compound is not extensively available in public literature, studies on other deuterated monomers provide strong evidence for these expected effects. For instance, research on the polymerization of other deuterated vinylic compounds has demonstrated significant kinetic isotope effects. tue.nlsnnu.edu.cn These studies support the hypothesis that the rate-determining step for backbiting and certain chain transfer reactions, which involves C-H (or C-D) bond scission, would be considerably slower in a deuterated system.
The synthesis of deuterated acrylates has been a subject of interest, primarily for use in neutron scattering studies to elucidate polymer structure and dynamics. google.comresearchgate.netosti.gov The availability of this compound opens up possibilities for detailed kinetic studies to quantify the precise impact of deuteration on the rates of backbiting and chain transfer. Such research would be invaluable for designing polymers with enhanced properties, such as improved thermal stability and a more controlled microstructure, stemming from the inherent strength of the C-D bond. unam.mx
Theoretical and Computational Investigations of Acrylic Acid D4
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to modern computational chemistry. rsc.orghrpub.org DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting molecular properties. dergipark.org.trresearchgate.netdergipark.org.tr HF, while an older and less sophisticated method, provides a foundational approximation of the electronic wavefunction. rsc.org These calculations are instrumental in studying deuterated molecules by providing a detailed picture of their electronic and geometric landscapes.
Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. cp2k.orggithub.com For acrylic acid, calculations have identified two primary conformers: s-cis and s-trans, with the s-cis form being slightly more stable. aip.orgaip.org When acrylic acid is deuterated to form acrylic acid-d4 (D₂C=CDCO₂D), subtle but significant changes in its geometry occur.
The primary geometric effect of deuteration is a slight shortening of the C-D bonds compared to C-H bonds. This is a consequence of the lower zero-point vibrational energy (ZPVE) of the C-D bond. This change can lead to minor adjustments in other bond angles and lengths throughout the molecule. A notable phenomenon observed in hydrogen-bonded systems upon deuteration is the Ubbelohde effect, where the distance between two molecules in a dimer increases upon O-H to O-D substitution. rsc.orgnih.govacs.orgacs.org
Table 1: Calculated Geometrical and Electronic Properties of Acrylic Acid and Expected Effects in this compound
This table presents representative data for the non-deuterated acrylic acid calculated using DFT methods and describes the expected qualitative changes upon deuteration to this compound.
| Property | Method/Basis Set | Calculated Value (Acrylic Acid) | Expected Change for this compound | References |
| Conformer Relative Energy | DFT(B3LYP)/6-311++G(d,p) | s-cis is more stable | Relative stability of conformers may be slightly altered due to changes in zero-point vibrational energies. | aip.org |
| HOMO-LUMO Energy Gap | DFT/B3LYP/STO-3G | 5.545 eV | A very minor change is expected due to subtle shifts in molecular geometry and vibrational energy. | dergipark.org.trresearchgate.net |
| C-H vs. C-D Bond Length | General Observation | ~1.09 Å (C-H) | C-D bonds are slightly shorter than C-H bonds. | |
| O-H···O Bond (in Dimer) | Experimental/Theory | Standard H-bond length | O-D···O bond length is slightly longer than the O-H···O bond (Ubbelohde effect). | rsc.orgacs.org |
Computational methods are highly effective in predicting spectroscopic properties, which is particularly useful for analyzing deuterated compounds where experimental spectra may be complex. researchgate.netlehigh.edusolubilityofthings.com
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. solubilityofthings.com The substitution of hydrogen with heavier deuterium (B1214612) atoms significantly alters the vibrational frequencies. The frequency of a bond vibration is dependent on the reduced mass of the atoms involved. Since deuterium is twice as heavy as protium (B1232500), C-D, O-D, and other bonds involving deuterium will vibrate at lower frequencies than their C-H and O-H counterparts. DFT calculations can predict these shifted frequencies with high accuracy, aiding in the interpretation of experimental IR spectra of this compound. science.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. science.gov While deuterium itself is not typically observed in ¹H NMR, its presence has a small but measurable secondary isotope effect on the chemical shifts of nearby protons. For ¹³C NMR, the substitution of adjacent hydrogen with deuterium can also cause small shifts and changes in coupling patterns. Computational predictions can help to assign these subtle spectral features.
UV-Vis Spectroscopy: This technique measures electronic transitions between molecular orbitals. solubilityofthings.com The primary electronic transitions (e.g., π → π*) are less affected by isotopic substitution than vibrational spectra. However, the vibrational fine structure of electronic absorption bands can be altered due to the changes in the vibrational energy levels of both the ground and excited electronic states. Theoretical methods like Time-Dependent DFT (TD-DFT) can calculate vertical excitation energies and predict the UV-Vis spectrum. researchgate.netacs.org
Table 2: Predicted Spectroscopic Shifts for this compound Compared to Acrylic Acid
This table outlines the general predictions for spectroscopic changes based on theoretical principles.
| Spectroscopy | Parameter | Acrylic Acid (Typical Range/Value) | Predicted Change in this compound | References |
| IR | C-H Stretch (vinyl) | 3000-3100 cm⁻¹ | Shifts to a lower frequency (approx. 2200-2300 cm⁻¹) for the C-D stretch. | lehigh.edu |
| IR | O-H Stretch (carboxylic) | 2500-3300 cm⁻¹ (broad) | Shifts to a lower frequency (approx. 2100-2400 cm⁻¹) for the O-D stretch. | lehigh.edu |
| ¹H NMR | Chemical Shift (vinyl H) | 5.8-6.5 ppm | No signal for D. Small upfield isotope shifts may be observed on any remaining protons. | spectrabase.com |
| ¹³C NMR | Chemical Shift | ~128-131 ppm (vinyl), ~169 ppm (carbonyl) | Small upfield shifts (isotope effect) for carbons bonded to deuterium. C-D coupling may be observed. | spectrabase.com |
| UV-Vis | λ_max (π → π*) | ~200-210 nm | Minimal change in λ_max. Vibrational fine structure of the absorption band will be altered. | acs.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a "movie" of molecular behavior. osti.govwhiterose.ac.uknih.gov This allows for the study of dynamic processes like conformational changes and chemical reactions, which are not fully captured by static quantum chemical calculations.
Acrylic acid can exist in different spatial arrangements or conformations due to rotation around its single bonds. The most significant are the s-cis and s-trans conformers, which relate to the orientation around the C-C single bond. aip.orgresearchgate.net MD simulations can explore the potential energy surface of this compound to map these conformations and the energy barriers that separate them. By simulating the molecule's movement at different temperatures, researchers can determine the relative populations of each conformer and the rates of interconversion. The increased mass of deuterium atoms in this compound will slow down the dynamics of conformational changes compared to the non-deuterated molecule, an effect that can be quantified through MD simulations.
MD simulations are exceptionally useful for exploring reaction mechanisms. For reactions involving this compound, simulations can explicitly track the trajectories of the deuterium atoms. acs.org This is valuable for understanding reaction pathways, identifying short-lived intermediates, and determining product distributions. For instance, in a simulated photo-induced decomposition, MD can show whether a C-D or C-C bond breaks first and follow the subsequent atomic rearrangements. acs.org This "deuterium tracking" provides direct, atomistic evidence for reaction mechanisms that might otherwise only be inferred from experimental product analysis. nih.gov
Computational Studies on Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. csbsju.edu Computational chemistry is a powerful tool for predicting and explaining KIEs. Replacing hydrogen with deuterium often leads to a "primary" KIE (kH/kD > 1), where the reaction rate slows because the heavier deuterium is involved in bond-breaking or bond-forming in the rate-determining step. csbsju.edubibliotekanauki.pl
This effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, meaning it sits (B43327) lower in its potential energy well. Consequently, more energy is required to break the C-D bond compared to the C-H bond, resulting in a higher activation energy and a slower reaction rate. csbsju.edu
Computational models can calculate the transition state structure for a given reaction and the vibrational frequencies for both the reactant and the transition state. From these data, the ZPVEs can be determined, and the KIE can be predicted with considerable accuracy. Studies on deuterated alkenes have shown how these effects can distinguish between reaction mechanisms, such as abstraction versus addition to a double bond. acs.org For reactions involving this compound, computational KIE studies can provide definitive evidence for the role of specific hydrogen/deuterium atoms in the reaction mechanism.
Modeling of Polymerization Microstructure and Reactivity Ratios in Deuterated Systems
The polymerization of acrylic acid is a process of significant industrial importance, and detailed kinetic models have been developed to understand and control it. mdpi.comresearchgate.net These models are essential for predicting the microstructure of the resulting poly(acrylic acid), including properties like molecular weight distribution, degree of branching, and monomer sequence in copolymers. Key reactions considered in these models include initiation, propagation, termination, and chain transfer, as well as side reactions like the 1,5-hydrogen shift (backbiting) that leads to the formation of tertiary midchain radicals. researchgate.netuni-goettingen.de
When modeling the polymerization of deuterated systems like this compound, the primary consideration is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium can alter the rates of chemical reactions, which necessitates the adjustment of kinetic parameters within the polymerization model. For instance, the C-D bond is stronger than the C-H bond, which can lead to a slower rate for reactions involving the cleavage of this bond.
| Termination | The process by which two growing polymer chains react to deactivate, ending polymerization. | The termination mechanism might be influenced by the altered mobility and reactivity of deuterated radical chains. |
In copolymerization, reactivity ratios (r₁, r₂) are critical parameters that describe the relative tendency of a growing polymer chain to add a monomer of the same type versus the other comonomer. researchgate.net Computational methods, including DFT and machine learning, have emerged as powerful tools for predicting these ratios from the molecular structure of the monomers. arxiv.org For a deuterated system, these computational approaches can be adapted to predict how isotopic substitution modifies monomer reactivity and, consequently, the final copolymer composition and microstructure. For example, a study on the copolymerization of acrylamide (B121943) and acrylic acid developed a model to predict copolymer composition based on the ionization degree of acrylic acid, highlighting the sensitivity of reactivity to subtle chemical changes that can be modeled. polimi.it While direct experimental data on the reactivity ratios for this compound are scarce, theoretical models provide a framework for predicting these values by calculating the activation energies for the different propagation pathways. arxiv.org
Dispersion Correction Models in Computational Studies of Deuterated Systems
Standard DFT calculations often fail to accurately describe long-range electron correlation effects, which are responsible for the ubiquitous, weak intermolecular attractions known as dispersion or van der Waals forces. To remedy this, empirical dispersion corrections are added to the DFT energy. The DFT-D series of corrections, particularly the D3 and D4 models, are widely used due to their accuracy and low computational cost. researchgate.netrsc.org
The D4 model represents the state of the art, offering improvements by dynamically calculating atomic coordination numbers to adjust dispersion coefficients, resulting in a more physically sound and accurate description of intermolecular interactions across a wide range of chemical systems. rsc.orgchemrxiv.org These models are crucial for obtaining reliable predictions of the structure and energetics of molecular complexes and condensed phases. rsc.org
For deuterated systems such as this compound, the accurate calculation of subtle energetic and structural effects is paramount. Isotopic substitution can lead to small but significant changes in molecular properties. A notable example is the Ubbelohde effect, where the substitution of hydrogen with deuterium in a hydrogen bond can lead to a slight increase in the distance between the two bonded moieties. acs.org Capturing such subtle phenomena requires highly accurate computational methods.
The application of robust dispersion correction models is therefore essential in theoretical studies of deuterated compounds. The D4 correction has been shown to perform well for a large and chemically diverse set of molecules, which includes acrylic acid, demonstrating its suitability for these systems. acs.org By accurately accounting for dispersion forces, these models enable reliable computational predictions of:
Crystal Packing: Predicting the solid-state structure of molecular crystals like this compound, which is governed by intermolecular forces. nih.gov
Binding Energies: Calculating the interaction energy in molecular dimers or complexes.
Conformational Energies: Determining the relative stability of different molecular conformations, which can be influenced by intramolecular dispersion interactions.
In essence, dispersion correction models like D4 are indispensable tools for the high-fidelity computational investigation of deuterated systems, providing the accuracy needed to understand the nuanced structural and energetic consequences of isotopic substitution. rsc.orgchemrxiv.org
Emerging Research Directions and Future Outlook for Acrylic Acid D4
Novel Synthetic Strategies for Highly Site-Specific Deuteration
The synthesis of deuterated compounds has been a cornerstone of their application, and the development of more efficient and selective methods is a key area of ongoing research. sci-hub.se A significant challenge lies in achieving highly site-specific deuteration, which is crucial for precisely tracking atoms in chemical and biological processes. arkat-usa.org
Historically, the synthesis of deuterated monomers often involved multi-step reactions. sci-hub.se However, recent advancements are paving the way for more direct and efficient strategies. One promising approach involves the use of catalysts to facilitate hydrogen-deuterium (H/D) exchange reactions. For instance, researchers have successfully used a platinum on carbon (Pt/C) catalyst to deuterate acrylic and methacrylic acid derivatives in deuterium (B1214612) oxide (D₂O), producing acrylic acid-d3 and methacrylic acid-d5 monomers. sci-hub.seresearchgate.net The choice of catalyst and reaction conditions, including the selection of a co-solvent, is critical for the success of these reactions. sci-hub.se
Future research is expected to focus on developing catalysts with even higher selectivity and efficiency. The goal is to create synthetic pathways that allow for the precise placement of deuterium atoms on the acrylic acid backbone. Advances in areas like flow chemistry and synthesis under external fields are anticipated to enable more efficient and highly selective syntheses of various deuterated monomers in the near future. sci-hub.se Such control is impressive and could shed more light on the role of specific molecular groups in various processes. sci-hub.se
Table 1: Comparison of Catalytic Systems for Deuteration
| Catalytic System | Substrate Example | Key Features | Reference |
|---|---|---|---|
| Platinum on Carbon (Pt/C) in D₂O | Acrylic acid derivatives | Direct deuteration of olefinic functionality. | sci-hub.seresearchgate.net |
| Ruthenium on Carbon (Ru/C) in D₂O | Alcohols | High regioselectivity for α-position deuteration. | researchgate.net |
These novel strategies are crucial for producing a new generation of precisely labeled compounds, including acrylic acid-d4, which will support more sophisticated experimental designs.
Advanced Characterization Techniques for Complex Deuterated Systems
The utility of this compound and other deuterated compounds is intrinsically linked to the analytical techniques used to detect and characterize them. researchgate.net The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) leads to distinct spectroscopic signatures that can be exploited by various advanced characterization methods. sci-hub.se
Neutron scattering is a particularly powerful technique for studying deuterated systems. sci-hub.seresearchgate.net The significant difference in neutron scattering lengths between hydrogen and deuterium creates a strong contrast, allowing researchers to probe the structure and dynamics of polymers and other complex materials in ways that are inaccessible to other methods. sci-hub.seresearchgate.net For example, neutron diffraction has been used to investigate the structural changes in perdeuterated acrylic acid (this compound) under high pressure, revealing a phase transition and subsequent polymerization upon decompression. ebi.ac.uk
Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies (such as Infrared and Raman) are also indispensable tools. sci-hub.seresearchgate.net NMR spectroscopy can provide detailed information about the location and degree of deuteration within a molecule. sci-hub.se Two-dimensional NMR techniques, like Diffusion Ordered Spectroscopy (DOSY), are being used to study complex systems in solution, such as the assembly of polymers in deuterium oxide. nih.gov Infrared spectroscopy is valuable for detecting the characteristic C-D bond vibrations, which occur at a lower frequency than C-H vibrations. arkat-usa.org
The future outlook points towards the integration of multiple characterization techniques to gain a more comprehensive understanding of complex deuterated systems. Combining scattering, spectroscopic, and imaging methods will be essential for elucidating the intricate relationships between molecular structure, dynamics, and function in materials and biological systems incorporating this compound.
Expansion of Isotopic Labeling Applications in Interdisciplinary Fields
Isotope labeling with deuterium is a versatile technique with applications spanning numerous scientific disciplines, including polymer science, materials science, chemistry, and biology. sci-hub.secreative-proteomics.comacs.org The use of this compound as a building block allows for the introduction of a stable isotopic label into a wide range of materials and systems, enabling detailed investigations of their properties and behavior.
In polymer science , deuterated monomers like this compound are crucial for studying polymer structures, crystallization, and degradation behaviors. sci-hub.se The contrast provided by deuteration is invaluable for neutron scattering experiments that probe polymer chain conformation and dynamics in blends and composites. sci-hub.seresearchgate.net Research on poly(acrylic acid) hydrogels, for example, explores their potential as injectable drug delivery systems, and deuterated analogues could help elucidate the molecular interactions governing their thermosensitive behavior. researchgate.net
In materials science , deuterated compounds are used to improve the properties of materials like organic light-emitting diodes (OLEDs). acs.org The kinetic isotope effect, where C-D bonds are stronger and react more slowly than C-H bonds, can enhance the metabolic stability and lifetime of organic materials. acs.org
In biochemistry and medicine , stable isotope labeling is used for metabolic research, such as tracking metabolic pathways and studying protein turnover. Deuterated compounds serve as tracers and internal standards for quantitative mass spectrometry, allowing for precise measurements in complex biological samples. arkat-usa.orgacs.org While this compound itself is a simple monomer, its derivatives can be used to synthesize labeled probes to study biological processes. targetmol.com The principles of isotopic labeling are fundamental to understanding drug metabolism and elucidating biochemical pathways. creative-proteomics.comacs.org
The future will likely see the application of this compound and other labeled monomers in even more diverse and interdisciplinary fields. As the ability to synthesize precisely deuterated molecules improves, so too will the sophistication of the scientific questions that can be addressed. sci-hub.se
Table 2: Interdisciplinary Applications of Deuterated Compounds
| Field | Specific Application | Technique | Reference |
|---|---|---|---|
| Polymer Science | Investigating polymer structure and dynamics | Neutron Scattering | sci-hub.seresearchgate.net |
| Materials Science | Improving OLED stability | Kinetic Isotope Effect | acs.org |
| Biochemistry | Metabolic flux analysis | Mass Spectrometry, NMR | creative-proteomics.com |
| Medicinal Chemistry | Elucidating drug metabolism | Mass Spectrometry | acs.org |
Computational Chemistry for Predictive Design of Deuterated Compounds and Reaction Pathways
Computational chemistry is emerging as an indispensable tool for accelerating the design and synthesis of deuterated compounds and for understanding their behavior. researchgate.netstc2024.de Quantum chemistry methods can be used to predict reaction pathways, calculate energy barriers, and rationalize experimental observations, providing insights that are difficult to obtain through experiments alone.
For example, computational studies have been used to investigate the mechanisms of deuteration reactions, such as suggesting that the deuteration of a tropolone (B20159) ring proceeds via a D+-mediated process, while deuteration on an aliphatic group is catalyzed by a Pd(II) species. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states and predict the most likely reaction outcomes. stc2024.de This predictive power can guide the development of new synthetic strategies for site-specific deuteration of molecules like acrylic acid.
Furthermore, computational models can help in the design of novel deuterated compounds with specific desired properties. By simulating how deuteration will affect molecular vibrations, stability, and interactions, researchers can pre-screen candidates before embarking on time-consuming and expensive laboratory synthesis. Software suites like TURBOMOLE are continuously being developed to provide efficient and accurate tools for quantum chemical simulations, supporting research in catalysis, materials science, and biochemistry. stc2024.de
The synergy between computational prediction and experimental validation is set to become a major driver of innovation in the field. As computational methods become more powerful and accessible, they will play an increasingly crucial role in the predictive design of deuterated compounds like this compound and in understanding the complex systems in which they are used.
Q & A
Q. How can computational modeling improve the interpretation of this compound’s isotopic behavior in complex systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
